2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is a complex organic compound notable for its diverse functional groups, including pyridine and pyridazinone rings, as well as a nitrile group. The molecular formula of this compound is with a molecular weight of approximately 361.409 g/mol. This compound has garnered interest in scientific research due to its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The compound is classified under heteroaromatic compounds, specifically those containing nitrogen heterocycles. It belongs to a broader category of pyridazine derivatives, which are known for their biological activity and utility in medicinal chemistry. The compound's structural complexity allows it to interact with various biological targets, making it a subject of interest in drug discovery .
The synthesis of 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile typically involves multiple synthetic steps.
While specific experimental procedures are not detailed in the sources, similar compounds often utilize established synthetic methodologies such as cycloaddition reactions or multi-component reactions to achieve the desired structure .
The molecular structure of 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile can be described by its key components:
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C19H19N7O/c1-13...
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C#N)C
.These representations highlight the connectivity between atoms and provide insights into the compound's geometry.
The reactivity of 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is influenced by its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
While specific mechanisms of action for this compound have not been extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors. For instance:
The precise mechanism would depend on the specific biological target and could involve conformational changes upon binding or competition with natural substrates .
The physical and chemical properties of 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile include:
These properties are essential for understanding how the compound behaves in biological systems and its suitability for various applications.
2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile has potential applications in:
The ongoing research into similar compounds suggests that this specific structure could yield significant therapeutic benefits if further developed .
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5